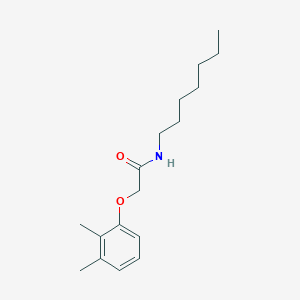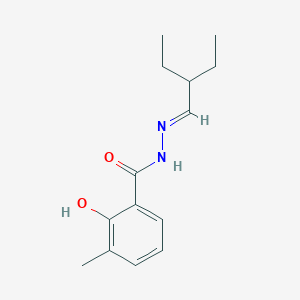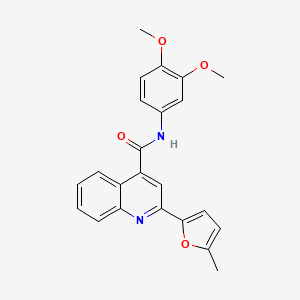![molecular formula C21H29N5O4S B4714032 N-[3-(1-adamantyloxy)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B4714032.png)
N-[3-(1-adamantyloxy)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide
Vue d'ensemble
Description
N-[3-(1-adamantyloxy)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide, commonly known as APTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. APTB belongs to the class of sulfonamide compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of APTB involves its ability to inhibit the reuptake of glycine by GlyT1. This inhibition leads to an increase in the concentration of glycine in the synapse, which enhances the activity of NMDA receptors. NMDA receptors are involved in synaptic plasticity and learning and memory processes, and their activation has been shown to have therapeutic potential in the treatment of neurological disorders such as schizophrenia, depression, and Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APTB are primarily related to its ability to enhance NMDA receptor function. This enhancement has been shown to have a range of effects, including the promotion of synaptic plasticity, the enhancement of learning and memory processes, and the potential for neuroprotection. APTB has also been shown to have anti-inflammatory effects, which may be related to its ability to modulate NMDA receptor function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of APTB for lab experiments is its specificity for GlyT1 inhibition. This specificity allows for the selective modulation of glycine availability in the synapse, without affecting other neurotransmitter systems. APTB has also been shown to have good pharmacokinetic properties, allowing for easy administration and dosing in animal models. However, one limitation of APTB is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for research on APTB, including its potential therapeutic applications in neurological disorders such as schizophrenia, depression, and Alzheimer's disease. Further studies are needed to explore the long-term effects of APTB on NMDA receptor function and synaptic plasticity, as well as its potential for neuroprotection. Additionally, research is needed to optimize the dosing and administration of APTB, and to explore its potential for use in combination with other therapeutic agents.
Applications De Recherche Scientifique
APTB has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to act as a potent inhibitor of the glycine transporter GlyT1, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in the regulation of NMDA receptors, which are involved in synaptic plasticity and learning and memory processes. By inhibiting GlyT1, APTB increases the availability of glycine in the synapse, leading to enhanced NMDA receptor function.
Propriétés
IUPAC Name |
N-[3-(1-adamantyloxy)propyl]-4-methoxy-3-(tetrazol-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-29-20-4-3-18(10-19(20)26-14-22-24-25-26)31(27,28)23-5-2-6-30-21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,14-17,23H,2,5-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRNSODGAULUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCOC23CC4CC(C2)CC(C4)C3)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-cyano-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylate](/img/structure/B4713951.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopentyl-4-ethyl-4H-1,2,4-triazole](/img/structure/B4713960.png)



![4-[(allylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B4713981.png)

![1-(2-fluorophenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4714004.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4714015.png)


![3-(1-butyl-1H-indol-3-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4714044.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4714051.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4714063.png)